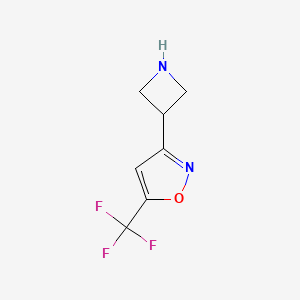![molecular formula C7H13Br2N B6607196 1-[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrobromide CAS No. 2839138-75-7](/img/structure/B6607196.png)
1-[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Bromomethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrobromide is a chemical compound with the molecular formula C7H13Br2N. It is a derivative of bicyclo[1.1.1]pentane, a three-dimensional, highly strained small-ring system. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrobromide typically involves the bromomethylation of bicyclo[1.1.1]pentane followed by amination. The reaction conditions include the use of bromomethylating agents such as bromomethyl methyl ether and amination reagents like ammonia or primary amines under controlled temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Bromomethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions, alkyl halides, and Grignard reagents are used for substitution reactions.
Major Products Formed:
Oxidation: Amine oxides, nitro compounds, and other oxidized derivatives.
Reduction: Primary, secondary, or tertiary amines.
Substitution: Hydroxylated, alkylated, or other substituted derivatives.
Scientific Research Applications
1-[3-(Bromomethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrobromide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
1-[3-(Bromomethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrobromide is unique due to its bicyclo[1.1.1]pentane core, which imparts high strain and three-dimensionality to the molecule. Similar compounds include other bicyclopentane derivatives and related small-ring systems. These compounds may share similar reactivity patterns but differ in their functional groups and overall molecular structure.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane derivatives
Propellanes
Small-ring systems with high strain
Properties
IUPAC Name |
[3-(bromomethyl)-1-bicyclo[1.1.1]pentanyl]methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN.BrH/c8-4-6-1-7(2-6,3-6)5-9;/h1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQWDDHVDAPKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CBr)CN.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.99 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[2-(3-fluorophenyl)pyridin-4-yl]carbamate](/img/structure/B6607116.png)
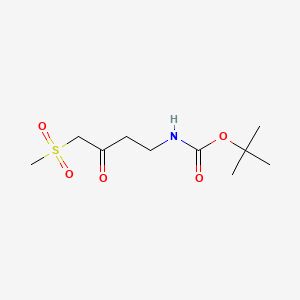
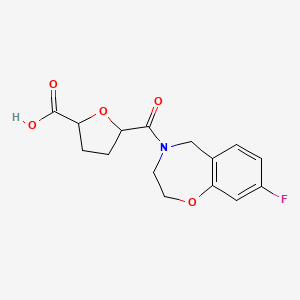
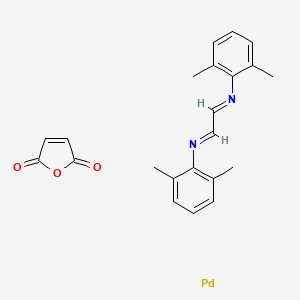
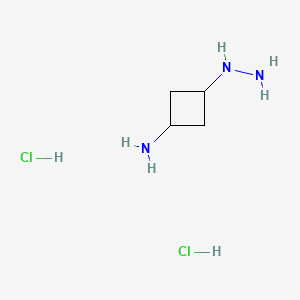
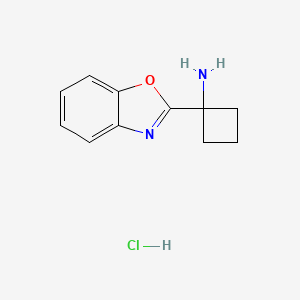
![methyl2-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B6607147.png)
![tert-butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate](/img/structure/B6607160.png)
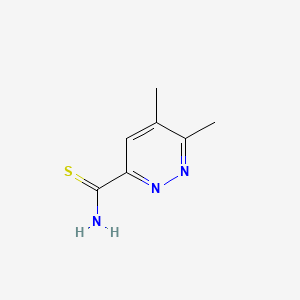
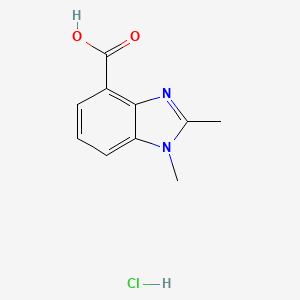
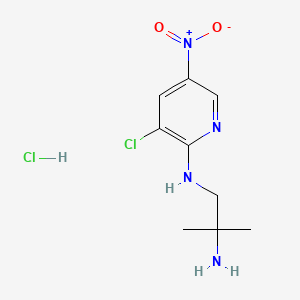
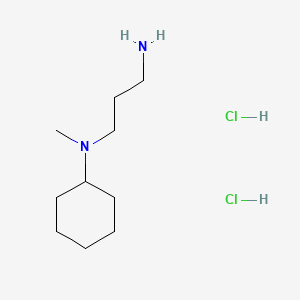
![rac-1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylicacidhydrochloride,trans](/img/structure/B6607202.png)
